molecular formula C18H25NO4 B035266 Hippuric acid, 4-(allyloxy)-3,5-dipropyl- CAS No. 101564-63-0

Hippuric acid, 4-(allyloxy)-3,5-dipropyl-

Cat. No. B035266
M. Wt: 319.4 g/mol
InChI Key: BOKHEPFBRABENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hippuric acid, 4-(allyloxy)-3,5-dipropyl- is a chemical compound that has gained significant attention in scientific research. It is a derivative of hippuric acid, a natural compound found in the urine of mammals. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of hippuric acid, 4-(allyloxy)-3,5-dipropyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

Hippuric acid, 4-(allyloxy)-3,5-dipropyl- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve immune function and insulin sensitivity. It has also been shown to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of hippuric acid, 4-(allyloxy)-3,5-dipropyl- for lab experiments is its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are a number of potential future directions for research on hippuric acid, 4-(allyloxy)-3,5-dipropyl-. These include further studies on its mechanism of action, as well as its potential applications in the development of new drugs and therapies for a range of diseases and conditions. Additionally, research is needed to explore its potential applications in agriculture and environmental science, such as its use as a natural pesticide or herbicide.

Synthesis Methods

The synthesis of hippuric acid, 4-(allyloxy)-3,5-dipropyl- involves the reaction of hippuric acid with allyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

Hippuric acid, 4-(allyloxy)-3,5-dipropyl- has been studied extensively for its potential applications in scientific research. It has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

101564-63-0

Product Name

Hippuric acid, 4-(allyloxy)-3,5-dipropyl-

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(4-prop-2-enoxy-3,5-dipropylbenzoyl)amino]acetic acid

InChI

InChI=1S/C18H25NO4/c1-4-7-13-10-15(18(22)19-12-16(20)21)11-14(8-5-2)17(13)23-9-6-3/h6,10-11H,3-5,7-9,12H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

BOKHEPFBRABENZ-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC(=O)O

Canonical SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC(=O)O

Other CAS RN

101564-63-0

synonyms

4-Allyoxy-3,5-dipropylhippuric acid

Origin of Product

United States

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